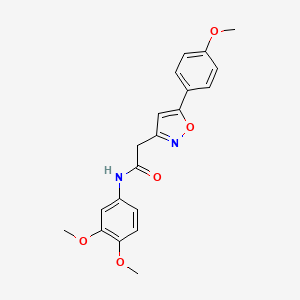
N-(3,4-dimethoxyphenyl)-2-(5-(4-methoxyphenyl)isoxazol-3-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dimethoxyphenyl)-2-(5-(4-methoxyphenyl)isoxazol-3-yl)acetamide, also known as DMXAA, is a synthetic compound that has been studied for its potential use in cancer therapy. It was initially discovered as a compound with anti-tumor properties in mice and has since been the subject of numerous studies to investigate its mechanism of action, biochemical and physiological effects, and potential applications in cancer treatment.
作用機序
The exact mechanism of action of N-(3,4-dimethoxyphenyl)-2-(5-(4-methoxyphenyl)isoxazol-3-yl)acetamide is not fully understood, but it is believed to work by activating the immune system and inducing the production of cytokines. N-(3,4-dimethoxyphenyl)-2-(5-(4-methoxyphenyl)isoxazol-3-yl)acetamide has been shown to stimulate the production of tumor necrosis factor-alpha (TNF-α) and interferon-gamma (IFN-γ), which are cytokines that play a key role in the immune response to cancer.
Biochemical and Physiological Effects:
In addition to its anti-tumor properties, N-(3,4-dimethoxyphenyl)-2-(5-(4-methoxyphenyl)isoxazol-3-yl)acetamide has been shown to have a number of biochemical and physiological effects. It has been found to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth. N-(3,4-dimethoxyphenyl)-2-(5-(4-methoxyphenyl)isoxazol-3-yl)acetamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
実験室実験の利点と制限
One advantage of using N-(3,4-dimethoxyphenyl)-2-(5-(4-methoxyphenyl)isoxazol-3-yl)acetamide in lab experiments is that it has been shown to have anti-tumor properties in a variety of cancer cell lines and animal models. This makes it a potentially useful compound for investigating the mechanism of action of anti-cancer drugs and developing new cancer therapies. However, one limitation of using N-(3,4-dimethoxyphenyl)-2-(5-(4-methoxyphenyl)isoxazol-3-yl)acetamide in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.
将来の方向性
There are several future directions for research on N-(3,4-dimethoxyphenyl)-2-(5-(4-methoxyphenyl)isoxazol-3-yl)acetamide. One area of research is to investigate its potential use in combination with other anti-cancer drugs to enhance their effectiveness. Another area of research is to investigate its potential use in the treatment of specific types of cancer, such as lung cancer and melanoma. Additionally, further research is needed to better understand the mechanism of action of N-(3,4-dimethoxyphenyl)-2-(5-(4-methoxyphenyl)isoxazol-3-yl)acetamide and how it can be optimized for use in cancer therapy.
In conclusion, N-(3,4-dimethoxyphenyl)-2-(5-(4-methoxyphenyl)isoxazol-3-yl)acetamide is a synthetic compound that has shown promise in the treatment of cancer. It has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential applications in cancer therapy. While there are still many unanswered questions about its use, N-(3,4-dimethoxyphenyl)-2-(5-(4-methoxyphenyl)isoxazol-3-yl)acetamide represents a potentially valuable tool for investigating the mechanisms of anti-cancer drugs and developing new cancer therapies.
合成法
N-(3,4-dimethoxyphenyl)-2-(5-(4-methoxyphenyl)isoxazol-3-yl)acetamide can be synthesized through a multi-step process involving the reaction of 3,4-dimethoxybenzaldehyde with hydroxylamine hydrochloride to form 3,4-dimethoxyphenyl hydroxylamine. This intermediate is then reacted with 4-methoxyphenylacetic acid to form the isoxazole ring, which is subsequently acetylated to form the final product, N-(3,4-dimethoxyphenyl)-2-(5-(4-methoxyphenyl)isoxazol-3-yl)acetamide.
科学的研究の応用
N-(3,4-dimethoxyphenyl)-2-(5-(4-methoxyphenyl)isoxazol-3-yl)acetamide has been studied extensively for its potential use in cancer therapy. It has been shown to have anti-tumor properties in a variety of cancer cell lines and animal models. N-(3,4-dimethoxyphenyl)-2-(5-(4-methoxyphenyl)isoxazol-3-yl)acetamide has been found to induce tumor necrosis and inhibit tumor growth by activating the immune system and inducing the production of cytokines.
特性
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5/c1-24-16-7-4-13(5-8-16)18-11-15(22-27-18)12-20(23)21-14-6-9-17(25-2)19(10-14)26-3/h4-11H,12H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNVVYGNSLJIKPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NO2)CC(=O)NC3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethoxyphenyl)-2-(5-(4-methoxyphenyl)isoxazol-3-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,6,7-trimethyl-3-propyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2855274.png)
![8-(2-methoxyphenyl)-1-methyl-3-(2-methylallyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2855276.png)
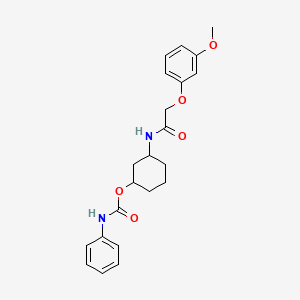
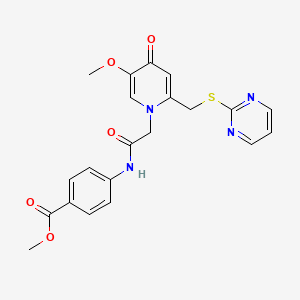
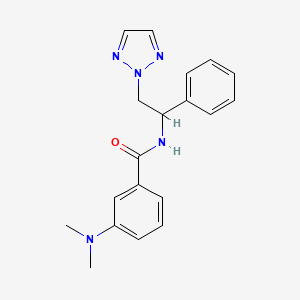
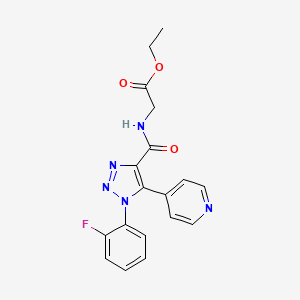
![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-4-oxochromene-2-carboxamide;hydrochloride](/img/structure/B2855282.png)

![5-((2-(2-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2855286.png)
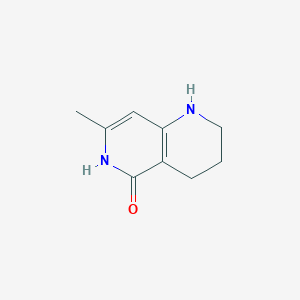
![2-Azaspiro[3.3]heptan-6-one hydrochloride](/img/structure/B2855294.png)
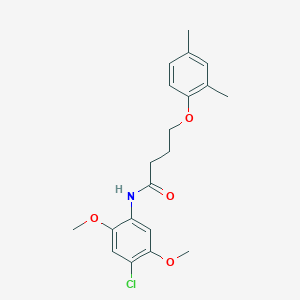
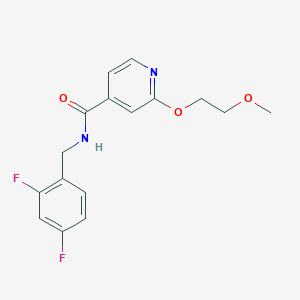
![Ethyl 2-(3,4-dimethoxybenzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2855297.png)